Fmoc-D-2-(5-bromothienyl)alanine

説明

Fmoc-D-2-(5-bromothienyl)alanine is a synthetically designed amino acid. It is used for research and development purposes . It is not intended for medicinal or household use .

Synthesis Analysis

Fmoc-D-2-(5-bromothienyl)alanine is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .Molecular Structure Analysis

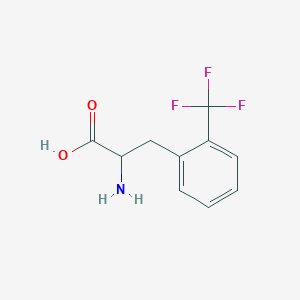

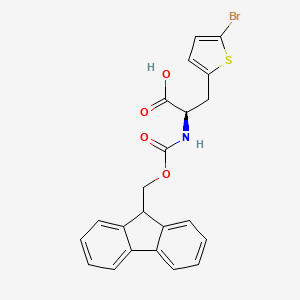

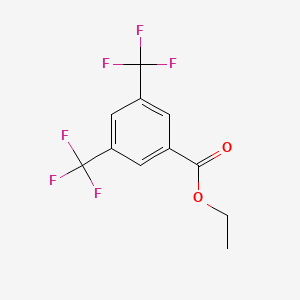

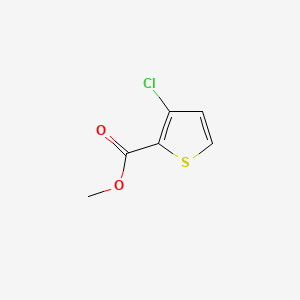

The molecular formula of Fmoc-D-2-(5-bromothienyl)alanine is C22H18BrNO4S . The InChI code is 1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 .Physical And Chemical Properties Analysis

Fmoc-D-2-(5-bromothienyl)alanine has a molecular weight of 472.35 g/mol . It is a white to off-white solid . The freezing/melting point is 158.1°C .科学的研究の応用

Synthesis and Applications in Glycobiology

Fmoc-D-2-(5-bromothienyl)alanine, as part of the Fmoc group of amino acids, has been used in the synthesis of complex glycoclusters. These glycoclusters mimic multivalent carbohydrate ligands, essential in glycobiology. The study by Katajisto et al. (2002) demonstrates the use of Fmoc amino acids in constructing glycoconjugates on solid supports, which has significant implications in studying carbohydrate binding and its applications in biological systems (Katajisto et al., 2002).

Self-Assembly and Hydrogelation

The self-assembly features of Fmoc-modified amino acids are critical for their applications in various fields. Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and short peptides, highlighting their potential in cell cultivation, bio-templating, drug delivery, and therapeutic applications (Tao et al., 2016). Similarly, Ryan et al. (2010) explored how the halogenation of the side-chain in Fmoc-phenylalanine derivatives impacts their self-assembly and hydrogelation, demonstrating the ability to tune these processes through minimal atomic substitutions (Ryan et al., 2010).

Enzyme-Driven Dynamic Peptide Libraries

Das et al. (2009) described the use of dynamic combinatorial libraries (DCL) with Fmoc-amino acids to discover self-assembling nanostructures. This process, driven by enzymatic exchange, highlights a novel approach in evolving nanomaterials based on peptide libraries (Das et al., 2009).

Solid Phase Peptide Synthesis

Fields and Noble (2009) discussed the advancement of Fmoc amino acids in solid phase peptide synthesis. This method has led to significant syntheses, such as biologically active peptides and small proteins, showcasing the versatility of Fmoc amino acids in peptide synthesis (Fields & Noble, 2009).

Optical Property Modulation

Tao et al. (2015) investigated the modulation of optical properties of the Fmoc group through pH-dependent self-assembly, highlighting its potential in material sciences and nanotechnology (Tao et al., 2015).

Chiral Separation and Electrophoresis

Chen et al. (2006) and Miao et al. (2017) explored the chiral separation of amino acids using Fmoc derivatives, demonstrating the utility of Fmoc amino acids in analytical chemistry, particularly in capillary electrophoresis and chiral separations (Chen et al., 2006), (Miao et al., 2017).

Safety And Hazards

Fmoc-D-2-(5-bromothienyl)alanine should be handled with adequate ventilation . Dust formation should be avoided, and it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

特性

IUPAC Name |

(2R)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNLVFDGUSJGFG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(S4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130977 | |

| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-2-(5-bromothienyl)alanine | |

CAS RN |

220497-83-6 | |

| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)

![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/structure/B1333502.png)